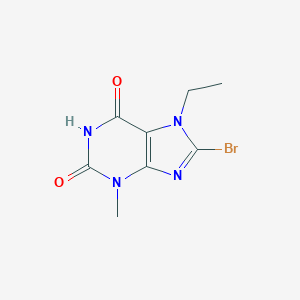

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated purine derivatives, including structures similar to 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, often involves halogenation and nucleophilic substitution reactions. The process can yield compounds with significant photochromic, photomagnetic, and electrochemical properties, as demonstrated in the synthesis and properties of related brominated compounds (Chen et al., 2010); (Gavrilova et al., 2012).

Molecular Structure Analysis

The molecular structure of brominated purine derivatives can be determined through crystallography, revealing the arrangement and bonding within the crystal lattice. Studies have shown various configurations and packing patterns in crystalline structures, demonstrating the versatility of purine derivatives in forming hydrogen-bonded complexes with significant stability and specific geometric arrangements (Mazza et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving 8-Bromo-7-ethyl-3-methylpurine-2,6-dione derivatives may include nucleophilic substitution, wherein the bromo group is replaced by other nucleophiles, leading to a diverse range of compounds. These reactions underscore the chemical versatility and reactivity of the brominated purine scaffold. The reactivity of such compounds with trisamine in specific solvents exemplifies unusual reaction pathways, leading to unexpected products and showcasing the compound's reactivity under various conditions (Khaliullin & Shabalina, 2020).

Scientific Research Applications

Impact on Multidrug Resistance-Associated Proteins

8-Bromo-7-ethyl-3-methylpurine-2,6-dione and its analogs, such as 6-bromo-7-[11C]methylpurine, have been studied for their potential to assess the activity of Multidrug Resistance-Associated Proteins (MRPs) in excretory organs like the kidneys. These compounds undergo rapid conversion in tissues, facilitating the measurement of MRPs' activity, particularly ABCC1, in various organs, including the brain, lungs, and kidneys. The ability to evaluate MRPs' function noninvasively could have significant implications for understanding drug excretion and resistance mechanisms, providing insights into the pharmacokinetics of therapeutic agents and the development of strategies to overcome drug resistance in cancer therapy (Zoufal et al., 2018).

Involvement in G-quadruplex Structures

Research on G-quadruplexes, which are nucleic acid secondary structures with potential implications in gene regulation and cancer, has incorporated analogs of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, such as 8-bromo- and 8-methylguanines. These analogs have been utilized to stabilize specific G-quadruplex folds, aiding in the accurate structural determinations of these complex formations. This work contributes to the broader understanding of G-quadruplex functions and their potential as therapeutic targets in oncology and genetic diseases (Sagi, 2014).

Application in Diagnostic Assays

Derivatives of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione have been explored in the context of identifying potential biomarkers for diseases like renal cell carcinoma (RCC). Studies involving urinary volatile organic compounds (VOCs) have indicated that specific biomarkers related to this compound's derivatives could aid in the noninvasive diagnosis of RCC, offering a novel approach to early detection and monitoring of the disease (Wang et al., 2016).

Contributions to Neuroscience Research

In neuroscience, analogs of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione have been used to study the effects of presynaptic versus postsynaptic adenosine A2A receptor blockade on behaviors like self-administration of substances in animal models. This research provides valuable insights into the neural mechanisms underlying substance use disorders and the potential therapeutic targets for addiction treatment (Justinova et al., 2014).

properties

IUPAC Name |

8-bromo-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCQOQUKCFKWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

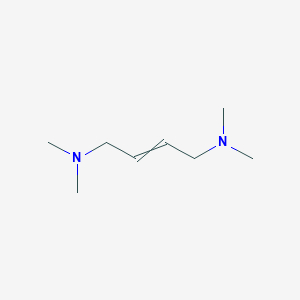

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-ethyl-3-methylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)